去氰基地克珠利

描述

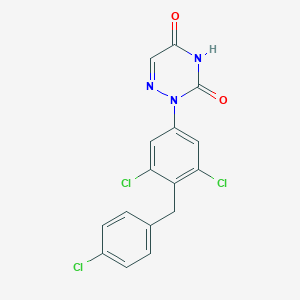

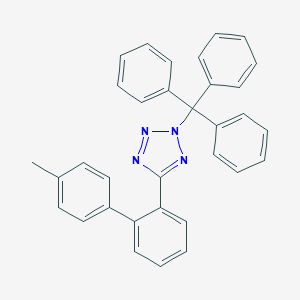

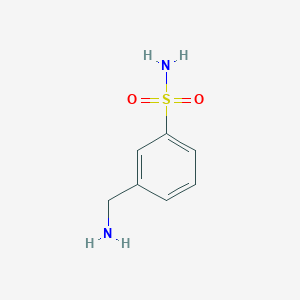

2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as DCBPCTD, is a synthetic triazine compound with a wide range of applications in scientific research. It is a colorless and odorless crystalline solid with a melting point of 135-137°C. DCBPCTD has been used in various biochemical and physiological studies due to its ability to interact with proteins and enzymes.

科学研究应用

兽药:球虫病治疗

去氰基地克珠利主要用于兽药中,用于治疗和预防球虫病,这是一种影响家禽的寄生虫病。该化合物是一种抗球虫药,可抑制球虫卵囊的孢子形成,从而减少鸡群中疾病的传播和严重程度。 这种应用对于维持家禽的健康和生产力至关重要,这直接影响到食物供应和安全 .

分析化学:残留物检测

在分析化学领域,去氰基地克珠利在鸡肉和鸡蛋中被检测为残留物。液相色谱-串联质谱 (LC-MS/MS) 等先进技术被用来测量这种化合物的微量含量,确保家禽产品对人类食用安全。 检测这些残留物对于食品安全法规和消费者健康至关重要 .

药物分析:方法转移

去氰基地克珠利也参与药物分析,特别是在不同的高效液相色谱 (HPLC) 系统之间进行方法转移。 它被用作分析方法验证中的参考化合物,以确保新的 HPLC 系统在分析药物产品时产生一致且可靠的结果 .

稳定性测试:药物降解

该化合物用于稳定性测试,以研究地克珠利在各种应力条件下的降解。 通过了解去氰基地克珠利及其相关化合物的降解方式,研究人员可以预测兽药的保质期,并开发出随着时间推移更稳定、更有效的制剂 .

作用机制

Target of Action

Des-cyano diclazuril, also known as 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, UNII-N435530P73, or Diclazuril impurity F, is a benzeneacetonitrile anticoccidial agent . It has potent activity against various stages of Eimeria tenella .

Mode of Action

It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Its effect on the asexual or sexual stages of coccidies blocks the excretion of oocysts, inducing an interruption of the life cycle of the parasites .

Biochemical Pathways

It is suggested that the compound might interfere with the normal functioning of the parasite’s biochemical pathways, leading to its death .

Result of Action

Des-cyano diclazuril has been shown to induce ultrastructural changes and significantly increase the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites of Eimeria tenella . It also attenuates the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .

Action Environment

It is known that the efficacy of anticoccidial drugs can be influenced by various factors, including the parasite’s life cycle, the host’s immune response, and the presence of other microorganisms .

生化分析

Cellular Effects

Des-cyano diclazuril has been shown to have effects on various types of cells and cellular processes . It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . It also affects the expression of secretory immunoglobulin A (SIgA) in the caecum .

Molecular Mechanism

It is known to affect the proteome of second-generation merozoites of Eimeria tenella .

Temporal Effects in Laboratory Settings

It is known that diclazuril has been used in short term and accelerated stability studies for determination in bulk powder and in its pharmaceutical formulation .

Dosage Effects in Animal Models

Des-cyano diclazuril has been used in chickens for fattening, turkeys for fattening, guinea fowl for fattening and breeding at a dose range of 0.8–1.2 mg diclazuril/kg of complete feed up to a maximum age of 12 weeks .

属性

IUPAC Name |

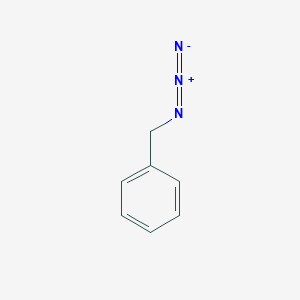

2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYBVAJQBYWJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158289 | |

| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133648-80-3 | |

| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N435530P73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)